DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a unique combination of benzothiazole, quinoline, and dithiole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step reactions. The process begins with the preparation of the benzothiazole and quinoline intermediates, followed by their coupling and subsequent functionalization to introduce the dithiole and carboxylate groups. Common reagents used in these reactions include acid chlorides, amines, and thiols, with solvents such as dimethylformamide (DMF) and reaction conditions that may involve elevated temperatures and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Dimethyl 2-(1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 1,3-benzothiazol-2(3H)-one share the benzothiazole moiety and exhibit similar biological activities.
Quinoline Derivatives: Compounds such as 2-methylquinoline share the quinoline structure and are used in similar applications.
Dithiole Derivatives: Compounds like 1,3-dithiole-2-thione share the dithiole moiety and are studied for their unique chemical properties
Uniqueness
What sets DIMETHYL 2-[1-[2-(1,3-BENZOTHIAZOL-2-YLOXY)ACETYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE apart is its combination of these three distinct moieties, which endows it with a unique set of chemical and biological properties.
Properties
Molecular Formula |
C27H22N2O6S4 |
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Molecular Weight |
598.7 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-benzothiazol-2-yloxy)acetyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H22N2O6S4/c1-27(2)22(36)19(25-38-20(23(31)33-3)21(39-25)24(32)34-4)14-9-5-7-11-16(14)29(27)18(30)13-35-26-28-15-10-6-8-12-17(15)37-26/h5-12H,13H2,1-4H3 |
InChI Key |
NDRDSUVUUAUUGW-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)COC4=NC5=CC=CC=C5S4)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)COC4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
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